Technical Whitepaper: 3-Bromophenyl Triflate as a Pivotal Intermediate in Orthogonal Cross-Coupling
Technical Whitepaper: 3-Bromophenyl Triflate as a Pivotal Intermediate in Orthogonal Cross-Coupling
Topic: 3-Bromophenyl Triflate: Chemical Structure, Synthesis, and Orthogonal Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
[1]
Executive Summary
In the architecture of complex organic molecules—particularly within drug discovery and materials science—3-Bromophenyl trifluoromethanesulfonate (3-Bromophenyl triflate) serves as a high-value "pivot" scaffold. Its utility is defined by the coexistence of two electrophilic sites: the aryl bromide (C–Br) and the aryl triflate (C–OTf).
While both are competent leaving groups in Palladium-catalyzed cross-coupling, their subtle electronic and steric differences allow for orthogonal functionalization . By tuning catalyst-ligand systems, researchers can selectively actuate one site while leaving the other intact, enabling the programmable assembly of asymmetric biaryls and heterocycles. This guide provides a definitive technical profile, synthesis protocols, and chemoselective strategies for this critical intermediate.
Chemical Identity and Physical Properties[2][3]
3-Bromophenyl triflate is the trifluoromethanesulfonic ester of 3-bromophenol. It is characterized by the presence of a strongly electron-withdrawing triflate group meta to a bromine atom.
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3-Bromophenyl trifluoromethanesulfonate | |
| CAS Number | 66107-31-1 | |
| Molecular Formula | ||
| Molecular Weight | 305.07 g/mol | |
| Physical State | Colorless to pale yellow liquid | May solidify at low temps; generally an oil at RT. |
| Boiling Point | ~110–115 °C at 1.5 mmHg | High vacuum required for distillation. |
| Density | ~1.70 g/mL | Estimated based on analogues. |
| Solubility | Soluble in | Hydrolyzes in water/aqueous base. |
| Stability | Moisture sensitive | Store under inert atmosphere ( |
Synthesis Protocol: Self-Validating Methodology
The most robust synthesis involves the esterification of 3-bromophenol using triflic anhydride (
Reagents
-
Substrate: 3-Bromophenol (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
, 1.1–1.2 equiv) -
Base: Pyridine (2.0 equiv) or Triethylamine (
) -
Solvent: Anhydrous Dichloromethane (
)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Solvation: Dissolve 3-bromophenol in anhydrous
(0.2 M concentration) and cool to 0 °C (ice/water bath). -
Base Addition: Add Pyridine (2.0 equiv) slowly. The solution may darken slightly.
-
Activation: Add
dropwise over 20–30 minutes.-
Critical Control Point: Maintain internal temperature < 5 °C. The reaction is highly exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot (
) should disappear, replaced by the less polar triflate ( ).
-
-
Quench & Workup:
-
Quench with ice-cold water.
-
Wash organic layer sequentially with:
-
1M HCl (to remove pyridine).
-
Saturated
(to neutralize acid). -
Brine.
-
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography ( , 100% Hexanes to 5% EtOAc/Hexanes).
Visualizing the Synthesis Workflow
Caption: Figure 1. Standard synthetic workflow for converting 3-bromophenol to 3-bromophenyl triflate via triflic anhydride activation.
Chemoselectivity: The Strategic Advantage
The defining feature of 3-bromophenyl triflate is its chemoselective orthogonality . Both the bromide and triflate are excellent leaving groups for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). However, their reactivity rates differ based on the catalyst system.
The Reactivity Hierarchy
In general oxidative addition with
However, this order is ligand-dependent :
-
Standard Conditions (
): The oxidative addition to C–Br is typically faster than to C–OTf. This allows for selective coupling at the bromine position first. -
Triflate-Selective Conditions: Using specific Lewis acids (e.g., LiCl) or bulky electron-rich phosphines can sometimes invert this selectivity or allow the triflate to react while preserving a chloride (though Br vs OTf inversion is challenging and often requires precise ligand selection).
-
Sequential Coupling: The most common strategy is to couple the Bromide first, isolate the intermediate, and then couple the Triflate in a second step (or one-pot sequential).
Strategic Workflow: Sequential Functionalization
-
Step 1: Chemoselective Suzuki coupling at C–Br using
(low temp or mild base). -
Step 2: Subsequent coupling at C–OTf using a more active catalyst (e.g.,
or Buchwald precatalysts) and higher temperatures.
Visualizing the Selectivity Pathway
Caption: Figure 2. Divergent synthesis pathways. Route A is the standard kinetic preference, preserving the triflate for secondary functionalization.
Handling, Safety, and Stability
Safety Hazards
-
Corrosivity: Triflate precursors (
) and the product can be corrosive and irritating to skin, eyes, and the respiratory tract. -
Decomposition: In a fire, 3-bromophenyl triflate releases toxic Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.
Storage & Stability
-
Hydrolysis: Aryl triflates are sensitive to nucleophilic attack by water/hydroxide, regenerating the phenol.
-
Protocol: Store in a tightly sealed vial under Argon at 4°C .
-
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during long-term storage or reaction setups unless the reaction is fast. Preferred solvents: Toluene, DMF, Dioxane, THF.
References
-
ChemicalBook. (2024). 3-Bromophenyl trifluoromethanesulfonate Properties and Suppliers. Link
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Aryl Triflates and Derivatives. Link
-
National Institutes of Health (NIH). (2018). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates. PubMed Central. Link
-
Organic Syntheses. (1940). Preparation of o-Bromophenol (Analogous Phenol Precursor). Org. Synth. 1940, 20, 16. Link
-
American Chemical Society (ACS). (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates. ACS Catalysis.[4][5] Link
Sources
- 1. Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. (3-BROMOPHENYL)TRIPHENYLLEAD AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
